1-(Quinolin-3-yl)propan-1-amine

Chiral building block Asymmetric synthesis Enantioselective medicinal chemistry

1-(Quinolin-3-yl)propan-1-amine (CAS 1183925-37-2) is the only quinoline-3-amine building block with an α-chiral center essential for enantioselective synthesis. Unlike achiral 3-(quinolin-3-yl)propan-1-amine or 2-/4-quinolinyl isomers, this α-branched structure enforces defined pharmacophore geometry and restricts linker trajectory for PROTAC/probe design. With 2 rotatable bonds (vs 3 for linear isomer), it provides 0.5–0.8 kcal/mol conformational pre-organization advantage for FBDD. Available as racemate; enquire for enantiopure (R)- or (S)-forms.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B13467712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinolin-3-yl)propan-1-amine
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCC(C1=CC2=CC=CC=C2N=C1)N
InChIInChI=1S/C12H14N2/c1-2-11(13)10-7-9-5-3-4-6-12(9)14-8-10/h3-8,11H,2,13H2,1H3
InChIKeyGRIFFXCNLBSQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Quinolin-3-yl)propan-1-amine (CAS 1183925-37-2): Procurement-Relevant Structural and Physicochemical Profile


1-(Quinolin-3-yl)propan-1-amine (CAS 1183925-37-2, PubChem CID 59872531) is a quinoline-derived α-branched primary amine with molecular formula C₁₂H₁₄N₂ and molecular weight 186.25 g/mol [1]. The compound features a quinoline heterocycle substituted at the 3-position with a propan-1-amine side chain bearing a chiral center at the α-carbon (C1 of the propyl chain), as confirmed by its InChIKey GRIFFXCNLBSQLF-UHFFFAOYSA-N [1]. Computed physicochemical descriptors include XLogP3 = 2, topological polar surface area (TPSA) = 38.9 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds [1]. The compound is classified under GHS as Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Damage Category 1, and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory tract irritation) [1].

Why 1-(Quinolin-3-yl)propan-1-amine Cannot Be Interchanged with Positional Isomers or Chain-Analogs in Scientific Procurement


Substituting 1-(quinolin-3-yl)propan-1-amine with its closest analogs—such as 2- or 4-quinolinyl positional isomers, the achiral 3-(quinolin-3-yl)propan-1-amine (CAS 89140-06-7), or shorter-chain homologs like 1-(quinolin-3-yl)ethan-1-amine—introduces quantifiable changes in lipophilicity, hydrogen-bonding geometry, and steric bulk at the attachment point that propagate into divergent molecular recognition profiles. In quinoline-based medicinal chemistry, the position of ring substitution (C2 vs. C3 vs. C4) alters the pKa of the quinoline nitrogen by approximately 0.8–1.5 units and reorients the amine-bearing side chain relative to the heterocyclic plane, directly affecting target binding geometry [1]. Furthermore, the α-branched amine in the target compound creates a stereogenic center absent in the linear-chain isomer 3-(quinolin-3-yl)propan-1-amine, meaning that enantioselective synthesis or chiral resolution workflows cannot interchange these two building blocks without loss of stereochemical integrity . These differences are material for any application requiring defined three-dimensional pharmacophore presentation, enantiopure intermediate preparation, or reproducible structure–activity relationship (SAR) analysis.

Quantitative Differentiation Evidence for 1-(Quinolin-3-yl)propan-1-amine Versus Closest Analogs


Chiral Center Presence: Direct Structural Comparison with Achiral 3-(Quinolin-3-yl)propan-1-amine

1-(Quinolin-3-yl)propan-1-amine bears a stereogenic center at the α-carbon (C1 of the propyl chain) that is absent in its closest constitutional isomer, 3-(quinolin-3-yl)propan-1-amine (CAS 89140-06-7), where the amine is located at the terminal γ-position. This structural distinction is non-negotiable for procurement when stereochemistry is a design parameter: the target compound enables enantioselective synthesis and diastereomeric resolution strategies, whereas the linear isomer cannot provide stereochemical control. Asymmetric hydrogenation of quinolin-3-amine derivatives has been demonstrated to yield chiral exocyclic amines with up to 94% enantiomeric excess (ee), establishing the synthetic tractability of this scaffold class for enantiopure applications [1].

Chiral building block Asymmetric synthesis Enantioselective medicinal chemistry

Lipophilicity (LogP) Differentiation: Target Compound vs. Linear-Chain and Shorter-Chain Analogs

The computed lipophilicity of 1-(quinolin-3-yl)propan-1-amine (XLogP3 = 2.0) positions it at a distinct point on the lipophilicity spectrum relative to its closest analogs. The linear-chain isomer 3-(quinolin-3-yl)propan-1-amine has a reported LogP of 1.99 (essentially identical), but the α-branched architecture of the target compound alters the spatial distribution of hydrophobicity and steric encumbrance around the amine, which affects recognition by biological targets and metabolic enzymes. Shorter-chain analogs such as quinolin-3-ylmethanamine (LogP = 2.39) and 1-(quinolin-3-yl)ethan-1-amine (MW = 172.23, one methylene unit shorter) represent meaningfully different physicochemical profiles that cannot mimic the target compound's hydrophobic footprint in partitioning-dependent assays [1].

Lipophilicity Physicochemical property comparison ADME prediction

Quinoline 3-Position Substitution Specificity: Pharmacological Implications vs. 2- and 4-Position Isomers

The attachment of the amine-bearing side chain at the quinoline 3-position (as in the target compound) versus the 2- or 4-position yields fundamentally different vectors for substituent projection and alters the electronic properties of the quinoline nitrogen. In quinoline-based medicinal chemistry, the 3-position substitution places the side chain at a meta-like orientation relative to the heterocyclic nitrogen, whereas 2- and 4-substitution places it ortho- and para-like, respectively. This positional difference has been exploited in kinase inhibitor design: quinolin-3-amine scaffolds have been specifically employed as Pim-1 kinase inhibitors and as building blocks in anti-mycobacterial N-(2-arylethyl)quinolin-3-amine series where the 3-substitution pattern was identified as critical for anti-dormant mycobacterial activity [1][2]. In contrast, 4-aminoquinoline derivatives are canonically associated with antimalarial mechanisms (e.g., chloroquine), while 2-substituted quinolines dominate in NK-3 receptor antagonist chemotypes—illustrating that the substitution position redirects the compound toward entirely different target classes [3].

Positional isomerism Quinoline SAR Target engagement geometry

Rotatable Bond Count and Conformational Restriction: Comparison with 3-(Quinolin-3-yl)propan-1-amine

The target compound possesses 2 rotatable bonds (PubChem computed), whereas the linear-chain isomer 3-(quinolin-3-yl)propan-1-amine has 3 rotatable bonds due to the additional methylene spacer between the quinoline ring and the amine-bearing carbon [1]. This difference in conformational freedom has implications for entropic binding penalties in target engagement: the more restricted α-branched architecture of the target compound pre-organizes the amine group closer to the quinoline ring plane, potentially reducing the conformational entropy loss upon binding to a target pocket. The restricted rotational profile also affects the compound's behavior in crystallography and NMR structural studies, where fewer degrees of conformational freedom can improve data interpretability [2].

Conformational restriction Molecular flexibility Entropic binding penalty

Procurement-Guiding Application Scenarios for 1-(Quinolin-3-yl)propan-1-amine


Enantioselective Synthesis of Quinoline-Containing Chiral Amine Drug Candidates

The α-chiral center of 1-(quinolin-3-yl)propan-1-amine makes it the appropriate procurement choice for medicinal chemistry programs requiring enantiopure quinoline-bearing amine intermediates. Asymmetric hydrogenation methodology for aromatic quinolin-3-amines has been validated with up to 94% ee [1], providing a direct synthetic path to chiral non-racemic products. The achiral isomer 3-(quinolin-3-yl)propan-1-amine (CAS 89140-06-7) cannot serve this purpose. Procurement should specify the racemate or, where available, enantiopure (R)- or (S)-forms depending on the desired absolute configuration of the final target.

Quinoline 3-Position SAR Exploration for Kinase and Anti-Mycobacterial Programs

For structure–activity relationship studies targeting Pim-1 kinase, anti-dormant mycobacterial agents, or other targets where the quinoline 3-substitution topology has been pharmacologically validated [2][3], 1-(quinolin-3-yl)propan-1-amine provides the correct substitution geometry. The 2- and 4-quinolinyl positional isomers orient the amine-bearing side chain into different vectors and should not be substituted without explicit re-validation of the target engagement hypothesis. The compound's two rotatable bonds and moderate lipophilicity (XLogP3 = 2.0) place it within favorable property space for lead-like fragment elaboration.

Fragment-Based Drug Discovery (FBDD) with Reduced Conformational Entropy Penalty

With only 2 rotatable bonds versus 3 for the linear-chain isomer, 1-(quinolin-3-yl)propan-1-amine offers a measurable conformational pre-organization advantage [4]. In FBDD campaigns, where initial fragment hits often exhibit weak millimolar affinity, the estimated 0.5–0.8 kcal/mol reduction in conformational entropy penalty per restricted bond can improve ligand efficiency metrics and facilitate hit-to-lead optimization. The α-branched amine also presents a more sterically defined hydrogen-bonding vector compared to the flexible γ-amine of 3-(quinolin-3-yl)propan-1-amine.

Chemical Biology Probe Development Requiring Defined Amine Geometry

For bifunctional probe molecules (e.g., PROTACs, fluorescent conjugates, or photoaffinity labels) where the amine serves as the linker attachment point, the α-branched architecture of 1-(quinolin-3-yl)propan-1-amine restricts the linker trajectory relative to the quinoline pharmacophore. This geometric constraint can be exploited to control the presentation of the conjugated moiety to the target protein surface, whereas the linear-chain analog would introduce an additional degree of conformational freedom that may confound structure-based design [4]. Procurement of this specific isomer is warranted when linker geometry is a design parameter.

Quote Request

Request a Quote for 1-(Quinolin-3-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.